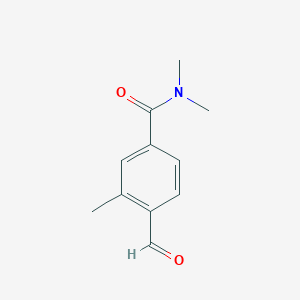

4-Formyl-3,N,N-trimethylbenzamide

Description

Properties

IUPAC Name |

4-formyl-N,N,3-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-6-9(11(14)12(2)3)4-5-10(8)7-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOITRKIZVNZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N,n Dimethylbenzamide Derivatives:

N,N-dimethylbenzamide itself can undergo various reactions. For instance, its diethylmercaptole derivative has been shown to react with active methylene (B1212753) compounds, amines, and hydrazines to form α-dimethylaminobenzylidene derivatives. researchgate.net It can also be used in cyclization reactions to produce heterocyclic compounds like 2-phenylimidazoline and 2-phenyloxazoline. researchgate.net

Formyl Substituted Benzene Derivatives:

Compounds containing a formyl group on a benzene (B151609) ring are valuable precursors in organic synthesis. For example, 3-formyl-4-hydroxy-N-methylbenzamide is noted as an intermediate in the synthesis of more complex organic molecules. The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

The synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide has been reported, highlighting the utility of formyl- and amide-containing structures in building larger, functionalized molecules. cienciadigital.org

N Alkylation and N Demethylation Chemistry:

General methods for the N-alkylation of unprotected amino acids using alcohols have been developed, which is a fundamental transformation in organic chemistry. nih.gov

The N-demethylation of secondary N-methylphenylalkylamines can be influenced by the presence of other functional groups, such as an N-formyl group, which has been shown to inhibit this reaction in certain cases. nih.gov

Use in Heterocyclic Synthesis:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the formyl proton, and the methyl groups.

Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts are influenced by the electron-withdrawing nature of the formyl and amide groups and the electron-donating effect of the methyl group. The proton on the carbon between the formyl and methyl groups is expected to be a singlet, while the other two protons will likely appear as an AX or AB system, showing doublet or doublet of doublets splitting, respectively. Based on data for similar structures like 4-formylbenzoic acid, the aromatic protons are expected to resonate in the range of 7.5-8.5 ppm. chemicalbook.com

Formyl Proton: The aldehyde proton (CHO) is highly deshielded and is expected to appear as a singlet at a chemical shift of approximately 9.9-10.1 ppm. chemicalbook.com

N,N-dimethyl Protons: The six protons of the two N-methyl groups are chemically equivalent and will appear as a single, sharp singlet. Due to the restricted rotation around the C-N amide bond, these two methyl groups could potentially be non-equivalent, leading to two distinct singlets. Their chemical shift is anticipated to be in the range of 2.9-3.1 ppm.

3-Methyl Protons: The protons of the methyl group attached to the benzene ring will appear as a singlet, typically in the region of 2.3-2.6 ppm.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Formyl-H | 9.9 - 10.1 | Singlet |

| Aromatic-H | 7.5 - 8.5 | Multiplet |

| N(CH₃)₂ | 2.9 - 3.1 | Singlet |

| Ar-CH₃ | 2.3 - 2.6 | Singlet |

Carbon-13 NMR (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbons: The formyl (CHO) and amide (C=O) carbonyl carbons are the most deshielded, with expected chemical shifts in the regions of 190-195 ppm and 168-172 ppm, respectively.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts between 120 and 150 ppm. The carbons attached to the formyl, amide, and methyl groups will have higher chemical shifts (more deshielded) compared to the others. For instance, in 4-formylbenzoic acid, the aromatic carbons resonate between approximately 129 and 140 ppm. chemicalbook.com

Methyl Carbons: The N,N-dimethyl carbons are expected around 35-40 ppm, while the aromatic methyl carbon will be in the range of 15-20 ppm.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Formyl) | 190 - 195 |

| C=O (Amide) | 168 - 172 |

| Aromatic-C | 120 - 150 |

| N(CH₃)₂ | 35 - 40 |

| Ar-CH₃ | 15 - 20 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily helping to confirm the connectivity of the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. It could be used, for instance, to confirm the proximity of the 3-methyl group to the adjacent aromatic proton. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key expected absorption bands are:

C=O Stretching (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹.

C=O Stretching (Aldehyde): A sharp, strong band should appear around 1700-1720 cm⁻¹.

C-H Stretching (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

C-N Stretching (Amide): This vibration typically appears in the range of 1350-1450 cm⁻¹.

Aromatic C=C Stretching: Several bands of variable intensity are expected between 1450 and 1600 cm⁻¹.

C-H Stretching (Aromatic and Alkyl): Signals for aromatic C-H stretching will be just above 3000 cm⁻¹, while those for the methyl groups will be just below 3000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₁H₁₃NO₂. The expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition. nih.govresearchgate.net

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 192.1025 |

| [M+Na]⁺ | 214.0844 |

X-ray Crystallography for Solid-State Structural Analysis (Applicable for related benzamide (B126) structures and theoretical studies)

While a crystal structure for this compound itself is not publicly available, analysis of related benzamide structures provides valuable insights into its likely solid-state conformation. nih.gov X-ray crystallography of similar compounds reveals details about bond lengths, bond angles, and intermolecular interactions. researchgate.net

Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to examine molecules at the atomic level. For a compound like this compound, these methods can offer deep insights into its fundamental nature.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized geometry and electronic properties of molecules. For this compound, a DFT study would typically commence with the construction of an initial 3D model of the molecule. This structure would then be subjected to a geometry optimization calculation.

A common approach involves using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a basis set, for instance, 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, crucial for molecules with heteroatoms and potential for intramolecular interactions.

The output of such a calculation would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map can be determined. These calculations can reveal regions of the molecule that are electron-rich or electron-poor, offering clues about its reactivity.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the amide group and the bond connecting the formyl group to the benzene ring in this compound, can exist in multiple conformations. A conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the energy at each step. The resulting data can be plotted to create a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

For this compound, the orientation of the formyl group and the N,N-dimethylamide group relative to the benzene ring would be of primary interest. The relative energies of the different conformers can be calculated with high accuracy using DFT, providing insight into the conformational preferences of the molecule at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. arxiv.orgnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Following a geometry optimization, a GIAO-DFT calculation would be performed to compute the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. nih.gov

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) and Raman spectra. These can be calculated from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.gov A frequency calculation performed on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies. scirp.org These theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net The predicted spectrum can help in identifying characteristic functional group vibrations, such as the C=O stretching of the aldehyde and amide groups, and the C-N stretching of the amide.

A hypothetical table of predicted vibrational frequencies for the key functional groups is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1700 - 1720 |

| Amide | C=O Stretch | 1650 - 1670 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amide | C-N Stretch | 1300 - 1400 |

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry principles necessitates the development of environmentally benign synthetic routes for complex molecules. researchgate.net Future research on 4-Formyl-3,N,N-trimethylbenzamide should prioritize the replacement of traditional, often hazardous, reagents and solvents with sustainable alternatives.

The synthesis of the benzamide (B126) moiety typically involves coupling carboxylic acids and amines. Traditional methods often use stoichiometric activating agents, which generate significant waste. ucl.ac.uk A greener approach would be to explore catalytic direct amidation. sigmaaldrich.com Research into biocatalytic methods, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and sustainable option, often proceeding in green solvents with high yields and purity, eliminating the need for additives. nih.govnumberanalytics.com Another sustainable strategy is the use of renewable feedstocks and solvent-free reaction conditions, such as mechanochemical synthesis, which reduces environmental impact by minimizing solvent-related hazards. numberanalytics.comchemrxiv.org

For the formylation step, which introduces the aldehyde group, classic methods like the Vilsmeier-Haack reaction often use phosphorus oxychloride and large volumes of solvents. nrochemistry.comorganic-chemistry.org Future methodologies could focus on using less toxic formylating agents and catalytic systems. A promising avenue is the use of methanol (B129727) as both a methoxymethylating agent and a solvent under manganese catalysis, which presents a more sustainable protocol. rsc.org Additionally, developing one-pot cascade reactions in environmentally friendly solvents like water can significantly improve the process's sustainability. ucl.ac.uk

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzamides

| Feature | Traditional Amidation (e.g., with coupling reagents) | Green Catalytic Amidation |

| Reagents | Stoichiometric coupling agents (e.g., HATU, EDC) | Catalytic amounts of organo- or metal-catalysts, enzymes |

| Solvents | Often chlorinated solvents (e.g., DCM) | Greener alternatives (e.g., water, CPME), or solvent-free |

| Byproducts | Large quantities of chemical waste | Minimal waste, often just water |

| Atom Economy | Low | High |

| Conditions | Can be harsh | Often mild (e.g., room temperature for biocatalysis) |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalysts is crucial for improving the efficiency, reactivity, and selectivity of the synthesis of this compound. For the amide bond formation, research into new transition metal and organocatalysts is a key area. numberanalytics.com Ruthenium and boron-based catalysts have shown promise in the dehydrogenative coupling of alcohols and amines or the direct amidation of carboxylic acids. sigmaaldrich.com These catalytic methods avoid the use of stoichiometric activating agents, thus reducing waste. sigmaaldrich.com

For the formylation of the aromatic ring, the regioselectivity is a critical challenge. The Vilsmeier-Haack reaction is a common method for formylating electron-rich arenes. organic-chemistry.org However, its selectivity can be influenced by steric and electronic effects. nrochemistry.com Future research could explore transition metal-catalyzed C-H bond formylation. For instance, ruthenium catalysts have been used for the meta-selective formylation of arenes, which could be highly valuable for synthesizing specifically substituted isomers. acs.org Similarly, palladium-catalyzed C-H oxygenation under photoredox conditions offers another pathway for selective functionalization. nih.gov The use of different directing groups on the aromatic ring can also be explored to control the position of the formyl group introduction.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

| Reaction Step | Catalyst Type | Potential Advantages |

| Amidation | Biocatalysts (e.g., Lipases) | High selectivity, mild conditions, green solvent compatibility. nih.gov |

| Amidation | Ruthenium Pincer Complexes | Dehydrogenative coupling, high atom economy. sigmaaldrich.com |

| Amidation | Boronic Acids | Organocatalytic, waste-free activation of carboxylic acids. sigmaaldrich.com |

| Formylation | Ruthenium(II) Complexes | meta-C-H bond selectivity, use of alternative formyl sources. acs.org |

| Formylation | Titanium Tetrachloride | High regioselectivity for certain substituted arenes. nih.gov |

| Formylation | Palladium/Photoredox | meta-oxygenation, radical-based mechanism. nih.gov |

Advanced Spectroscopic and In-Situ Monitoring Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental for process optimization and the development of more efficient synthetic protocols. Advanced spectroscopic techniques and in-situ monitoring can provide real-time information on the formation of intermediates and byproducts.

For the amidation step, techniques like in-situ 31P NMR spectroscopy can be employed to observe the formation of phosphonium (B103445) salt intermediates when using phosphine-based reagents. acs.org Vibrational spectroscopy, such as Infrared (IR) and Raman, can track changes in the vibrational modes of the amide and carboxylic acid groups, offering insights into cocrystal formation and reaction progress. researchgate.net

The mechanism of the Vilsmeier-Haack reaction, crucial for the formylation step, can be complex. Kinetic and mechanistic studies, potentially using transition metal ion catalysts, can elucidate the nature of the reactive species and the rate-limiting steps. tandfonline.com Computational studies using Density Functional Theory (DFT) can complement experimental data by modeling reaction pathways and transition states, as has been done to investigate the formation of the Vilsmeier-Haack complex. researchgate.net

Application of Machine Learning and AI in Reaction Design and Prediction

Furthermore, ML models can predict reaction outcomes and optimal conditions. mit.edunih.govsesjournal.com By analyzing large datasets of experimental results, these models can predict the yield of a reaction and suggest the best combination of catalysts, solvents, and temperature, thereby reducing the need for extensive trial-and-error experimentation. nih.govacs.org This predictive power can significantly shorten the development timeline for the synthesis of complex molecules. sesjournal.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including enhanced safety, better process control, and scalability. asynt.combohrium.com This is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals. mdpi.comrsc.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and cleaner products. asynt.com The small reactor volumes in flow systems also enhance safety, especially when dealing with hazardous reagents or exothermic reactions. mdpi.com The synthesis of amides and other functional groups has been successfully demonstrated in continuous flow systems, often leading to improved efficiency compared to batch processes. acs.orgamidetech.com

Automated synthesis platforms can further accelerate the research and development process. sigmaaldrich.comyoutube.com These systems can perform multi-step syntheses, including reaction work-up and purification, with minimal human intervention. researchgate.net When combined with AI for reaction design, these automated platforms can create a closed-loop system where new synthetic routes are designed, executed, and optimized in a rapid and efficient cycle. rsc.orgamidetech.com This approach could be instrumental in exploring the synthesis of libraries of derivatives based on the this compound scaffold for various applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Formyl-3,N,N-trimethylbenzamide, and how can reaction conditions be optimized to minimize decomposition?

- Methodological Answer : A typical synthesis involves multi-step reactions, such as coupling a benzaldehyde derivative with a substituted amine under controlled conditions. For example, analogous benzamide syntheses often use O-benzyl hydroxylamine and acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane, with sodium carbonate as a base . Optimization includes:

- Temperature control : Maintaining temperatures below 40°C to prevent thermal decomposition, as DSC studies show instability in similar amides .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

- Hazard mitigation : Conducting Ames testing to assess mutagenicity risks, as seen in anomeric amide derivatives .

Q. How can the structure of this compound be validated after synthesis?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., formyl and methyl groups at positions 4 and 3, respectively) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : For crystalline derivatives, single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths and angles, as demonstrated for structurally related benzamides .

Advanced Research Questions

Q. How do substituents on the benzamide core (e.g., trifluoromethyl or nitro groups) influence the compound’s stability and bioactivity?

- Methodological Answer :

- Stability : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability by reducing oxidative degradation, as observed in similar compounds .

- Bioactivity : Substituents modulate interactions with biological targets. For example, nitro groups in 4-nitrobenzamide derivatives increase antibacterial activity by targeting bacterial enzymes like acps-pptase .

- Experimental validation : Use comparative assays (e.g., enzyme inhibition studies) and computational docking to quantify substituent effects .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for benzamide derivatives?

- Methodological Answer :

- Standardized assays : Ensure consistent conditions (e.g., pH, temperature) across studies. For instance, discrepancies in IC50 values for enzyme inhibitors may arise from varying assay protocols .

- Structural analogs : Synthesize and test derivatives with systematic substituent changes (e.g., replacing trifluoromethyl with methyl groups) to isolate contributing factors .

- Meta-analysis : Cross-reference data from PubChem, Acta Crystallographica, and peer-reviewed journals to identify trends .

Q. How can computational tools aid in designing derivatives of this compound with improved pharmacokinetic properties?

- Methodological Answer :

- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioavailability data from similar compounds .

- Molecular dynamics simulations : Predict binding affinities to target proteins (e.g., bacterial enzymes) using software like AutoDock .

- ADMET prediction : Tools like SwissADME estimate absorption and toxicity risks early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.